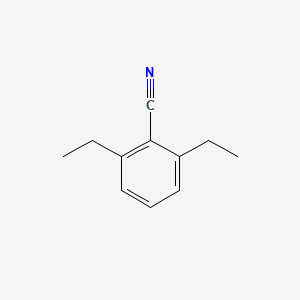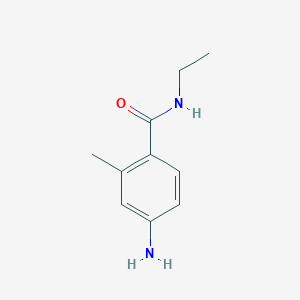
2,6-Diethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethylbenzonitrile is an organic compound with the chemical formula C10H11N. It is a derivative of benzonitrile, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the catalytic hydrogenation of 2,6-Diethylbenzoic acid to form 2,6-Diethylbenzyl alcohol, followed by dehydration to yield 2,6-Diethylbenzyl chloride. This intermediate can then be converted to this compound through a nucleophilic substitution reaction with sodium cyanide.
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of benzonitrile using ethylene in the presence of a Friedel-Crafts catalyst such as aluminum chloride. This method is advantageous due to its high yield and relatively simple reaction conditions.
化学反応の分析
Types of Reactions
2,6-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-Diethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with lithium aluminum hydride or hydrogenation over a palladium catalyst can yield 2,6-Diethylbenzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding imidates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Diethylbenzoic acid.
Reduction: 2,6-Diethylbenzylamine.
Substitution: Corresponding imidates or amides.
科学的研究の応用
2,6-Diethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,6-Diethylbenzonitrile and its derivatives depends on the specific application. In general, the nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can interact with biological targets such as enzymes or receptors. The ethyl groups at the 2 and 6 positions can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
2,6-Dichlorobenzonitrile: Contains chlorine atoms instead of ethyl groups.
2,6-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness
2,6-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can enhance its lipophilicity and influence its reactivity compared to similar compounds with different substituents. This can result in distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and drug development.
特性
CAS番号 |
6575-14-0 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
2,6-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3 |
InChIキー |
CJMUUZJMEHARSF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)



![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)


![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
